Lithium triisopropoxy(pyrazin-2-yl)borate
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Overview
Description
Preparation Methods
The synthesis of lithium triisopropoxy(pyrazin-2-yl)borate typically involves the reaction of pyrazine with triisopropoxyborane in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger quantities of reactants and optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Lithium triisopropoxy(pyrazin-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Lithium triisopropoxy(pyrazin-2-yl)borate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism by which lithium triisopropoxy(pyrazin-2-yl)borate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Lithium triisopropoxy(pyrazin-2-yl)borate can be compared with other similar compounds, such as:
Lithium triisopropyl 2-pyridylborate: This compound has a similar structure but with a pyridyl group instead of a pyrazinyl group.
Lithium (2-pyridinyl)triisopropoxyborate: Another similar compound with a pyridinyl group
Properties
Molecular Formula |
C13H24BLiN2O3 |
---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
lithium;tri(propan-2-yloxy)-pyrazin-2-ylboranuide |
InChI |
InChI=1S/C13H24BN2O3.Li/c1-10(2)17-14(18-11(3)4,19-12(5)6)13-9-15-7-8-16-13;/h7-12H,1-6H3;/q-1;+1 |
InChI Key |
AAARKZIXKDZNCT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[B-](C1=NC=CN=C1)(OC(C)C)(OC(C)C)OC(C)C |
Origin of Product |
United States |
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